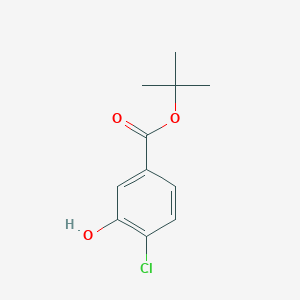
Tert-butyl 4-chloro-3-hydroxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 4-chloro-3-hydroxybenzoate: is a chemical compound with the molecular formula C11H13ClO3. It is an ester derivative of 4-chloro-3-hydroxybenzoic acid and tert-butanol. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-chloro-3-hydroxybenzoate typically involves the esterification of 4-chloro-3-hydroxybenzoic acid with tert-butanol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of high-purity reactants and controlled reaction conditions ensures the production of high-quality ester.
Analyse Des Réactions Chimiques
Types of Reactions: Tert-butyl 4-chloro-3-hydroxybenzoate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols, solvents like ethanol or acetonitrile, and catalysts like triethylamine.
Oxidation: Oxidizing agents like potassium permanganate, solvents like acetone or water, and acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride, solvents like ether or tetrahydrofuran, and low temperatures.
Major Products:
Substitution: Formation of substituted benzoates.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Applications De Recherche Scientifique
Chemistry: Tert-butyl 4-chloro-3-hydroxybenzoate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. It serves as a building block for the synthesis of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study enzyme-catalyzed esterification and hydrolysis reactions. It may also serve as a model compound for studying the metabolism of ester-containing drugs.
Medicine: this compound is investigated for its potential pharmacological properties. It may be used in the development of new drugs with anti-inflammatory or antimicrobial activities.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a stabilizer in certain formulations.
Mécanisme D'action
The mechanism of action of tert-butyl 4-chloro-3-hydroxybenzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release 4-chloro-3-hydroxybenzoic acid and tert-butanol. The hydrolysis process is catalyzed by esterases, which are enzymes that break down esters into their corresponding acids and alcohols. The released 4-chloro-3-hydroxybenzoic acid can then interact with various biological pathways, potentially exerting anti-inflammatory or antimicrobial effects.
Comparaison Avec Des Composés Similaires
Tert-butyl 4-hydroxybenzoate: Similar structure but lacks the chlorine atom.
Tert-butyl 3-hydroxybenzoate: Similar structure but with the hydroxyl group in a different position.
4-Chloro-3-hydroxybenzoic acid: The parent acid without the ester group.
Uniqueness: Tert-butyl 4-chloro-3-hydroxybenzoate is unique due to the presence of both the tert-butyl ester and the chlorine substituent. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
1025718-86-8 |
|---|---|
Formule moléculaire |
C11H13ClO3 |
Poids moléculaire |
228.67 g/mol |
Nom IUPAC |
tert-butyl 4-chloro-3-hydroxybenzoate |
InChI |
InChI=1S/C11H13ClO3/c1-11(2,3)15-10(14)7-4-5-8(12)9(13)6-7/h4-6,13H,1-3H3 |
Clé InChI |
LAUXAGDOSABAHL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C1=CC(=C(C=C1)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















